[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate
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Overview
Description
[2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate is a complex organometallic compound. It is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the field of organic light-emitting diodes (OLEDs) and photoredox catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate typically involves the following steps:
Ligand Preparation: The ligands, 4-tert-butylpyridine and 4-fluorophenylpyridine, are synthesized separately.
Complex Formation: These ligands are then reacted with iridium trichloride hydrate in the presence of a suitable solvent, such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to form the iridium complex.
Anion Exchange: The resulting complex is treated with hexafluorophosphoric acid to exchange the chloride ions with hexafluorophosphate ions, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ligands and iridium precursor are used.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its iridium center.
Reduction: It can also undergo reduction reactions, where the iridium center is reduced.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride or hydrazine are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium (IV) complexes, while reduction may produce iridium (II) complexes.
Scientific Research Applications
[2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): It is used as a phosphorescent emitter in OLEDs due to its high quantum efficiency and stability.
Photoredox Catalysis: The compound acts as a photoredox catalyst in various organic transformations, enabling reactions under mild conditions with visible light.
Biological Imaging: Its luminescent properties make it useful in biological imaging and sensing applications.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry for drug development.
Mechanism of Action
The mechanism of action of [2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate involves:
Photophysical Processes: Upon absorption of light, the compound undergoes intersystem crossing to a triplet excited state, which can then participate in energy transfer or electron transfer processes.
Molecular Targets and Pathways: In photoredox catalysis, it interacts with substrates to facilitate redox reactions, often involving the generation of reactive intermediates like radicals.
Comparison with Similar Compounds
Similar Compounds
- Tris (2-phenylpyridine) iridium (III)
- Tris (2-(4,6-difluorophenyl)pyridinato) iridium (III)
- Bis (2-phenylpyridinato) iridium (III) (2,2’-bipyridine)
Uniqueness
Compared to similar compounds, [2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate is unique due to:
- Enhanced Stability : The presence of tert-butyl groups provides steric protection, enhancing the stability of the compound.
- Tunable Photophysical Properties : The combination of different ligands allows for fine-tuning of its photophysical properties, making it versatile for various applications .
Properties
Molecular Formula |
C40H38F8IrN4P |
---|---|
Molecular Weight |
949.9 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C11H7FN.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-4,6-8H;;/q;3*-1;+3 |
InChI Key |
WYTSWPONPOPFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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